1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
Description
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3 |
InChI Key |
PEDXYHGDIAVVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(=N1)Br)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nitrosation-Mediated Cyclization
A key method involves the nitrosation of 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediates. As detailed in patent CN102911174A, sodium nitrite (NaNO₂) in acidic media facilitates cyclization at low temperatures (−5°C to 0°C), achieving yields exceeding 90%. The reaction proceeds via diazotization, followed by intramolecular cyclization to form the pyrazolo[4,3-b]pyridine core.
Reaction Scheme
-
Diazotization:
-
Cyclization:
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | −5°C to 0°C | Prevents byproducts |
| NaNO₂ Equivalents | 1.0–2.0 eq | Maximizes conversion |
| Acid Concentration | 10–15% H₂SO₄ | Enhances cyclization |
This method avoids hazardous reagents and achieves high regioselectivity for the 3-bromo position.
Bromination of Pyrazolo[4,3-b]pyridine Precursors
Direct Bromination Using N-Bromosuccinimide (NBS)
Post-cyclization bromination introduces the bromine atom at the 3-position. NBS in dimethylformamide (DMF) at 80°C selectively brominates the pyrazole ring, yielding 85–92% product.
Reaction Conditions
-
Solvent: DMF
-
Temperature: 80°C
-
Time: 12–16 hours
Comparative Bromination Efficiency
| Brominating Agent | Solvent | Yield (%) | Selectivity (3-Br) |
|---|---|---|---|
| NBS | DMF | 92 | >95% |
| Br₂ | CHCl₃ | 78 | 80% |
| HBr/H₂O₂ | AcOH | 65 | 70% |
NBS minimizes over-bromination and simplifies purification.
Suzuki-Miyaura Coupling for Functionalization
Boronic Acid Intermediate Synthesis
Patent CN110746345B outlines a Suzuki-Miyaura coupling approach using (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid and 2-bromopyridine. The reaction employs a palladium catalyst ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium) and sodium carbonate in tetrahydrofuran (THF) at 75°C, achieving 81% yield.
Key Steps
-
Protection of hydroxyl groups with MEMCl.
-
Boronation using trimethyl borate.
-
Cross-coupling with 2-bromopyridine.
Catalyst Performance
| Catalyst | Yield (%) | Turnover Number (TON) |
|---|---|---|
| Pd(OAc)₂ | 65 | 320 |
| Pd(dppf)Cl₂ | 81 | 405 |
| Pd(PPh₃)₄ | 72 | 360 |
Pd(dppf)Cl₂ enhances electron transfer, improving coupling efficiency.
Protecting Group Strategies
MEM Group Utilization
The methoxyethoxymethyl (MEM) group protects reactive sites during synthesis. In CN110746345B, MEMCl reacts with 4-bromo-2-bromomethylphenol in aprotic solvents (e.g., dichloromethane), followed by deprotection using titanium tetrachloride (TiCl₄).
Deprotection Efficiency
| Deprotection Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TiCl₄ | CH₂Cl₂ | 4 | 99 |
| HCl | MeOH/H₂O | 12 | 85 |
| BF₃·Et₂O | DCM | 6 | 90 |
TiCl₄ achieves quantitative deprotection without side reactions.
Comparative Analysis of Synthetic Routes
Performance Metrics Across Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitrosation Cyclization | 3 | 85 | 98 | High |
| Direct Bromination | 2 | 92 | 95 | Moderate |
| Suzuki-Miyaura Coupling | 5 | 81 | 97 | Low |
Nitrosation cyclization offers the best balance of yield and scalability for industrial applications .
Chemical Reactions Analysis
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents: Typical reagents used in these reactions include N-iodosuccinimide for iodination and para-methoxybenzyl chloride for protection.
Scientific Research Applications
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly as inhibitors of various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and its potential as an anticancer agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors, modulating their activity and affecting downstream signaling pathways.
Pathways Involved: The specific pathways affected by this compound include those related to cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Positional Isomers of Bromine-Substituted Pyrazolopyridines
The position of the bromine atom on the pyrazolo[4,3-b]pyridine ring significantly influences reactivity and biological activity:
- Key Insight: The 3-bromo derivative (target compound) is more reactive in nucleophilic aromatic substitution due to the bromine's proximity to the electron-withdrawing ethanone group. In contrast, the 5- and 6-bromo isomers exhibit distinct regioselectivity in cross-coupling reactions .
Variations in Heterocyclic Core Structure
Alterations to the fused ring system modulate electronic properties and binding affinity:
Substituent Effects on Bioactivity
Functional groups on the pyrazolopyridine ring influence pharmacological profiles:
- Key Insight: The ethanone group in the target compound allows for efficient derivatization into amines or hydrazones, enhancing target specificity. For example, replacing ethanone with an aryl amine (as in N-(3-chloro-4-fluorophenyl)-derivative) shifts activity toward kinase inhibition .
Biological Activity
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a compound belonging to the pyrazolo[4,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. These compounds are characterized by their bicyclic structure, which allows for various substitutions that can enhance their pharmacological properties. This article reviews the biological activity of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The molecular formula for 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is , with a molecular weight of 216.06 g/mol. Its structure features a bromine atom at the 3-position of the pyrazole ring, which is critical for its biological activity.
Synthesis
Several synthetic routes have been developed to produce 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone. Common methods include:
- Condensation reactions involving pyrazole derivatives and acetophenones.
- Bromination of existing pyrazolo[4,3-b]pyridines to introduce the bromine substituent.
Anticancer Properties
Research indicates that compounds similar to 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone exhibit significant anticancer activity. For instance, studies have shown that pyrazolo[4,3-b]pyridines can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as breast and lung cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Compounds in this class have also demonstrated antimicrobial properties against a range of pathogens. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects of pyrazolo[4,3-b]pyridines. These compounds may exert their effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Preliminary studies indicate potential benefits in models of neurodegenerative diseases like Alzheimer's .
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-b]pyridine derivatives for their anticancer activities. The study highlighted that modifications at the 3-position significantly affected cytotoxicity against various cancer cell lines. Specifically, the introduction of halogen substituents enhanced the compounds' potency .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.2 | Breast Cancer |
| Compound B | 2.8 | Lung Cancer |
| Compound C | 7.0 | Colon Cancer |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves condensation of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours, followed by bromination using HBr to introduce the bromine substituent (29% yield for this step). Subsequent Boc protection with Boc₂O in DMF (88% yield) and Pd-catalyzed coupling with aryl amines (e.g., 3-chloro-4-fluoroaniline) under nitrogen atmosphere are critical steps. Optimization includes:
- Temperature control : Maintaining 100°C during coupling reactions to enhance catalytic efficiency.
- Catalyst selection : Using Pd₂(dba)₃/XPhos for improved cross-coupling yields.
- Purification : Employing reverse-phase HPLC to isolate pure products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can data discrepancies be resolved?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regioselective bromination and acetyl group placement.
- LC-MS : Validates molecular weight and detects impurities.
- X-ray crystallography (if applicable): Resolves ambiguous stereochemistry.
Discrepancies in spectral data (e.g., unexpected splitting) may arise from residual solvents or tautomerism. Solutions include: - Repetition under anhydrous conditions.
- Comparing computational predictions (e.g., DFT calculations) with experimental data .
Advanced Research Questions
Q. How does the position of bromination on the pyrazolo[4,3-b]pyridine ring influence the compound's reactivity and derivatization potential?
- Methodological Answer : Bromination at the 3-position (vs. 5-position) enhances electrophilic aromatic substitution due to reduced steric hindrance. For example:
- Electron-withdrawing effects : The 3-bromo group directs further functionalization (e.g., Suzuki coupling) to the 4-position.
- Steric effects : Bulkier substituents at the 5-position may hinder cross-coupling reactions. Computational modeling (e.g., molecular docking) can predict reactive sites .
Q. What strategies are employed to evaluate the biological activity of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, and how can contradictory bioassay results be reconciled?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence-based protocols.
- Antimicrobial testing : Use standardized MIC (Minimum Inhibitory Concentration) assays.
Contradictory results (e.g., variable IC₅₀ across studies) may stem from: - Assay conditions : Differences in buffer pH or ATP concentration in kinase assays.
- Cell line variability : Use isogenic cell lines to control for genetic background.
Mitigation includes meta-analysis of multiple datasets and validation via orthogonal assays (e.g., SPR vs. ELISA) .
Q. When encountering discrepancies in reported reaction yields for the synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone, what methodological approaches can be used to identify and address the underlying causes?
- Methodological Answer :
- Parameter screening : Use Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent purity.
- In situ monitoring : Employ ReactIR or HPLC to track intermediate formation.
- Reagent quality : Substitute commercial HBr with freshly distilled HBr to avoid oxidation byproducts.
Example: A 29% yield in bromination () could improve to >50% by optimizing stoichiometry (1.2 eq HBr) and quenching with NaHSO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
